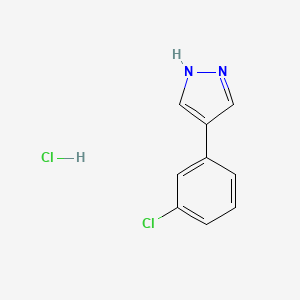

4-(3-chlorophenyl)-1H-pyrazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-chlorophenyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-9-3-1-2-7(4-9)8-5-11-12-6-8;/h1-6H,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUXEDGWGWFKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chlorophenyl-Pyrazole Scaffold: A Technical Guide to Discovery, Synthesis, and Application

Executive Summary

The chlorophenyl-substituted pyrazole scaffold represents one of the most pharmacologically active heterocyclic templates in modern chemistry.[1] Characterized by the 1,5-diarylpyrazole core, this structure gained global prominence through the discovery of Rimonabant (SR141716) , the first selective cannabinoid receptor 1 (CB1) inverse agonist. While its pharmaceutical trajectory was curtailed by psychiatric adverse events, the scaffold remains a cornerstone in agrochemistry (e.g., Fipronil ) and a critical tool in G-Protein Coupled Receptor (GPCR) research.[1]

This guide provides a technical deep-dive into the history, structure-activity relationships (SAR), and the challenging regioselective synthesis of these compounds.[1]

Part 1: The Genesis of the Scaffold

Historical Context

Pyrazoles (five-membered rings containing two adjacent nitrogen atoms) have been known since the late 19th century (Knorr synthesis), but the specific 1,5-diaryl-substituted arrangement proved to be the "magic bullet" for lipophilic receptor pockets.[1]

The breakthrough occurred in 1994 when researchers at Sanofi-Synthélabo, led by Rinaldi-Carmona, identified SR141716 (Rimonabant) .[1] Before this, cannabinoid research relied on non-selective agents.[1] The discovery of the Endocannabinoid System (ECS) necessitated precise tools, and the chlorophenyl-pyrazole motif provided the necessary steric bulk and lipophilicity to navigate the transmembrane domains of the CB1 receptor.

The Structural Archetype

The core efficacy of this class relies on specific substitution patterns:

-

Position 1: An aromatic ring (often 2,4-dichlorophenyl).[1]

-

Position 5: A second aromatic ring (often p-chlorophenyl).[1]

-

Position 3: A polar functionality (carboxamide/hydrazide) to interact with receptor residues (e.g., Lys192 in CB1).[1]

Critical Insight: The "chlorine scan" was pivotal. The chlorine atoms function as lipophilic bioisosteres for methyl groups but with distinct electronic properties, enhancing metabolic stability at the para position and facilitating

Part 2: The Pharmaceutical Breakthrough (Rimonabant)[1]

Mechanism of Action: The Inverse Agonist

Rimonabant is not merely an antagonist; it is an inverse agonist .[1][2][3][4]

-

Constitutive Activity: The CB1 receptor (a GPCR) has a baseline level of activity even without a ligand.[1]

-

The Effect: Rimonabant binds to the receptor and stabilizes it in an inactive GDP-bound conformation, reducing basal signaling below baseline levels.

Structure-Activity Relationship (SAR)

The SAR of Rimonabant reveals why the chlorophenyl groups are non-negotiable:

| Moiety | Structural Feature | Pharmacological Function |

| N1-Aryl | 2,4-Dichlorophenyl | Steric lock; forces the phenyl ring orthogonal to the pyrazole plane, critical for receptor subtype selectivity (CB1 vs CB2).[1] |

| C5-Aryl | p-Chlorophenyl | Occupies a deep lipophilic pocket; the para-chloro substituent prevents metabolic oxidation and enhances potency.[1] |

| C3-Group | Carboxamide | Hydrogen bond acceptor/donor; interacts with the "toggle switch" residues of the GPCR.[1] |

Part 3: Synthetic Protocols & Regioselectivity[1][5][6][7][8]

The Regiochemistry Challenge

The synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls is the industry standard. However, this reaction poses a critical problem: Regioselectivity .

When reacting a hydrazine (

-

1,5-Diarylpyrazole (Target): The bulky aryl groups are adjacent.[1]

-

1,3-Diarylpyrazole (Impurity): The aryl groups are separated.[1]

Thermodynamically, the 1,3-isomer is often favored to minimize steric clash. However, the bioactive Rimonabant scaffold requires the sterically congested 1,5-arrangement .

Validated Protocol: Regioselective Synthesis of SR141716 Analogues

Based on the method optimized by Gosselin et al. (Merck Frosst).[1]

Objective: Synthesize a 1,5-diarylpyrazole with >95% regioselectivity.

Reagents:

-

Lithium hexamethyldisilazide (LiHMDS)[1]

-

4-Chloropropiophenone[1]

-

Diethyl oxalate[1]

-

2,4-Dichlorophenylhydrazine hydrochloride

Step-by-Step Methodology:

-

Claisen Condensation (Formation of Diketone Precursor):

-

Charge a flame-dried flask with THF and cool to -78°C.

-

Add LiHMDS (1.1 eq) dropwise.[1]

-

Add 4-chloropropiophenone (1.0 eq) and stir for 45 mins to generate the lithium enolate.

-

Add diethyl oxalate (1.2 eq) rapidly.

-

Allow warming to room temperature (RT) over 3 hours.

-

Checkpoint: Monitor by TLC.[1] The formation of the lithium enolate dictates the regiochemistry of the subsequent attack.

-

-

Cyclization (The Hydrazine Step):

-

Dehydration/Aromatization:

-

Purification & Validation:

-

Concentrate and recrystallize from isopropyl ether.[1]

-

Self-Validation (NMR): You must confirm the 1,5-isomer.[1]

-

1,3-isomer: The pyrazole C4-proton typically appears upfield (~6.7 ppm).[1]

-

1,5-isomer: The pyrazole C4-proton appears downfield (~6.9-7.1 ppm) due to the deshielding effect of the adjacent aryl rings.[1]

-

NOE: Irradiate the N1-aryl protons; if you see enhancement of the C5-aryl protons, you have the correct 1,5-isomer.

-

-

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective pathway.[1]

Figure 1: Regioselective synthesis of the 1,5-diarylpyrazole scaffold. Kinetic control during the hydrazine condensation is critical to minimize the formation of the thermodynamically stable but biologically inactive 1,3-isomer.

Part 4: Agrochemical Dominance (Fipronil)[1]

While Rimonabant failed in the clinic due to CNS side effects, the chlorophenyl-pyrazole scaffold found massive success in agriculture.

Fipronil (discovered by Rhône-Poulenc, 1987) utilizes a similar 1-arylpyrazole core but targets the GABA-gated chloride channel .[1]

-

Structure: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.[1][6]

-

Selectivity: It binds with high affinity to insect GABA receptors but low affinity to mammalian ones, providing a safety margin.[1][7]

-

The Link: Both Rimonabant and Fipronil rely on the 2,6- (or 2,4-) dichloro substitution pattern on the N1-phenyl ring to lock the conformation, proving the versatility of this scaffold across biological kingdoms.

Part 5: Mechanistic Pathways[1]

To understand the physiological impact of these compounds, we must visualize the signaling cascade of the CB1 receptor, the primary target of Rimonabant.

Figure 2: The CB1 Signaling Pathway.[1] Rimonabant acts as an inverse agonist, reversing the Gi/o-mediated inhibition of Adenylyl Cyclase, leading to increased cAMP levels relative to the basal state.

References

-

Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters.

-

Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[5] Synlett.

-

Rhône-Poulenc/BASF. Fipronil: Discovery and Development.[1] National Cotton Council of America.[1]

-

Pertwee, R. G. (2005). Inverse agonism and neutral antagonism at cannabinoid CB1 receptors.[1] Life Sciences.[1]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[8] Journal of Organic Chemistry. [1]

Sources

- 1. Fipronil - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Rimonabant - Wikipedia [en.wikipedia.org]

- 5. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. cotton.org [cotton.org]

- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Methodological & Application

Optimal solubility conditions for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride in DMSO

Application Note & Protocol

Topic: Determination of Optimal Solubility Conditions for 4-(3-chlorophenyl)-1H-pyrazole Hydrochloride in Dimethyl Sulfoxide (DMSO)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining the optimal solubility of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride in dimethyl sulfoxide (DMSO). As a member of the pyrazole class of compounds, this molecule holds potential for various research applications, and understanding its solubility is a prerequisite for reliable in vitro and in vivo studies. DMSO is a powerful and widely used polar aprotic solvent in drug discovery, capable of dissolving a broad spectrum of compounds.[1][2] However, achieving a stable, accurate, and reproducible stock solution requires a systematic approach. This guide details the theoretical underpinnings of solubility, provides two distinct experimental protocols for determining both thermodynamic and kinetic solubility, and offers expert insights into data interpretation and best practices for solution handling.

Part 1: Foundational Principles & Pre-Experimental Insights

The Solute: Understanding 4-(3-chlorophenyl)-1H-pyrazole Hydrochloride

The solubility of a compound is governed by its physicochemical properties. The structure of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride presents several key features:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This core can participate in hydrogen bonding and provides a scaffold common in many biologically active molecules.[3]

-

3-chlorophenyl Group: This substituent adds significant lipophilicity (hydrophobicity) to the molecule, which can decrease aqueous solubility.[4]

-

Hydrochloride (HCl) Salt: The molecule is supplied as a salt. Salt formation is a common strategy to improve the solubility and dissolution rate of ionizable drug candidates.[5][6] The presence of the hydrochloride introduces ionic character, which can enhance solubility in polar solvents.

The Solvent: The Critical Role of Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is the solvent of choice for preparing high-concentration stock solutions in drug discovery for several reasons:

-

Exceptional Solvating Power: As a polar aprotic solvent, it effectively dissolves both polar and nonpolar compounds, a property attributed to its strong dipole moment and ability to accept hydrogen bonds.[1][2]

-

Miscibility: It is miscible with water and a wide range of organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.[1]

-

Low Volatility: Its high boiling point (189 °C) minimizes evaporation, ensuring the concentration of stock solutions remains stable during handling at room temperature.[1]

The primary interaction mechanism between DMSO and the pyrazole hydrochloride salt is expected to be ion-dipole interactions, where the partially negative oxygen of the sulfoxide group solvates the cationic pyrazole ring (protonated nitrogen) and the partially positive sulfur solvates the chloride anion.

Caption: Conceptual diagram of DMSO solvating the solute.

The Hidden Variable: Water Contamination in DMSO

A critical, often overlooked, factor is the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere.[7] Even small amounts of water (e.g., >0.1%) can drastically reduce the solubility of lipophilic compounds, leading to precipitation, especially after freeze-thaw cycles.[7][8] This occurs because the introduction of water creates a more structured hydrogen-bonding network, making it harder for the solvent to accommodate the nonpolar parts of the solute.[7]

Expert Insight: Always use fresh, anhydrous DMSO (≥99.9% purity) from a sealed bottle for preparing primary stock solutions. Once opened, protect the bottle from atmospheric moisture or use small-volume bottles to minimize repeated exposure.

Part 2: Experimental Protocols for Solubility Determination

To fully characterize the solubility, it is best practice to determine both the thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement, independent of time.[9][10]

-

Kinetic Solubility: The concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates out of an aqueous solution. It is often higher than thermodynamic solubility but is highly relevant for predicting behavior in high-throughput screening assays.[11][12][13]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the maximum concentration of the compound that can be dissolved in pure DMSO at equilibrium.

Materials:

-

4-(3-chlorophenyl)-1H-pyrazole hydrochloride (solid powder)

-

Anhydrous DMSO (≥99.9% purity)

-

Analytical balance

-

Glass vials with screw caps

-

Vortex mixer

-

Orbital shaker in a temperature-controlled environment (e.g., 25°C)

-

High-speed centrifuge

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, PTFE or other DMSO-resistant material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of the solid pyrazole hydrochloride (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[10][14]

-

Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[14]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet. For added certainty, filter the collected supernatant through a 0.22 µm chemical-resistant syringe filter.

-

Quantification:

-

Prepare a standard curve of the compound at known concentrations using a validated HPLC-UV method.

-

Accurately dilute the filtered supernatant with DMSO to fall within the linear range of the standard curve.

-

Analyze the diluted sample by HPLC-UV to determine its concentration.

-

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This protocol assesses the concentration at which the compound precipitates when a DMSO stock is diluted into an aqueous buffer, simulating assay conditions.

Materials:

-

High-concentration stock solution of the compound in anhydrous DMSO (e.g., 20 mM, prepared based on thermodynamic solubility results)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well clear microplate

-

Multichannel pipette

-

Plate reader capable of measuring turbidity or absorbance (nephelometer preferred)[10][11]

Methodology:

-

Stock Preparation: Prepare a clear, high-concentration stock solution (e.g., 20 mM) of the compound in anhydrous DMSO.

-

Serial Dilution: In a separate 96-well plate (a "source plate"), perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

-

Assay Plate Setup: Add a small volume (e.g., 2 µL) of each DMSO concentration from the source plate into the wells of the clear 96-well assay plate. Include DMSO-only wells as a negative control.

-

Buffer Addition: Rapidly add a larger volume of the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired concentrations (this example gives a 1:100 dilution and a final DMSO concentration of 1%).

-

Incubation & Measurement: Mix the plate briefly. Incubate at room temperature for a defined period (e.g., 2 hours).[10] Measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm).[10]

-

Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control wells.

Part 3: Data Presentation and Best Practices

Summarizing Quantitative Data

Results should be clearly documented. The exact solubility value is compound-specific and must be determined experimentally.

| Parameter | Value | Unit | Method | Key Considerations |

| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask (HPLC) | Gold standard; represents true equilibrium.[10] |

| Kinetic Solubility (PBS, pH 7.4) | To be determined | µM | Turbidimetry | Relevant for aqueous assay conditions; influenced by final DMSO %.[11] |

| Recommended Stock Conc. | Calculated | mM | - | Should be ≤90% of thermodynamic solubility for stability. |

Best Practices for Stock Solution Preparation & Handling

Based on the experimentally determined thermodynamic solubility, a routine stock solution can be prepared.

-

Select Concentration: Choose a concentration that is approximately 90% of the measured thermodynamic solubility limit to ensure the solution remains stable and avoids precipitation during storage.

-

Preparation:

-

Accurately weigh the required mass of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride into a sterile, appropriate-sized vial.

-

Add the calculated volume of fresh, anhydrous DMSO.

-

Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary, but ensure the compound is heat-stable.[14][15]

-

-

Storage:

-

Usage: Before each use, thaw the aliquot completely and bring it to room temperature. Vortex gently and centrifuge briefly to ensure the solution is homogenous and to spin down any potential micro-precipitates.

Part 4: Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Precipitate in DMSO Stock | Concentration is above the thermodynamic solubility limit; Water contamination in DMSO; Freeze-thaw cycles.[7][8] | Re-dissolve by warming/sonicating. If it persists, the concentration is too high. Prepare a fresh, lower-concentration stock using anhydrous DMSO and aliquot for storage. |

| Compound Crashes Out Upon Dilution into Aqueous Buffer | The final concentration in the aqueous medium is above the kinetic solubility limit; Final DMSO concentration is too low. | Perform serial dilutions in DMSO first before the final dilution into the aqueous buffer. Increase the final DMSO percentage if the assay allows (typically <0.5% for cell-based assays).[16] |

| Inconsistent Results | Inaccurate pipetting due to DMSO's higher viscosity; Incomplete dissolution of stock; Degradation of the compound. | Use positive displacement pipettes or reverse pipetting techniques for viscous liquids. Always vortex and centrifuge stock solutions before use. Check compound stability. |

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 834-843. [Link]

-

Dakota System. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Dakota System. [Link]

-

Di Pietro, O., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

-

Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

-

Fengchen Group Co., Ltd. (2024). Innovative Applications of DMSO. Fengchen Group. [Link]

-

AstraZeneca. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

-

ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]

-

Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

-

GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

-

Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

-

Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]

-

Ascendia Pharmaceuticals. (1970). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. [Link]

-

Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

-

Lambert, W. J., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

-

Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

-

Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

-

PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

-

Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research. [Link]

-

Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. [Link]

-

Chemdad. (n.d.). 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE. Chemdad. [Link]

-

IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. [Link]

-

TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]

-

Patel, J. R., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ziath.com [ziath.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. emulatebio.com [emulatebio.com]

- 16. medchemexpress.cn [medchemexpress.cn]

Crystallization techniques for isolating 4-(3-chlorophenyl)-1H-pyrazole hydrochloride

This Application Note and Protocol guide details the isolation and crystallization of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride . This guide is designed for process chemists and purification scientists, synthesizing field-proven methodologies with fundamental chemical engineering principles to ensure high purity and optimal crystal habit.

Introduction & Physicochemical Context

The compound 4-(3-chlorophenyl)-1H-pyrazole is a significant pharmacophore found in various kinase inhibitors and GPCR ligands. While the free base is often a waxy or amorphous solid with poor aqueous solubility, the hydrochloride salt is the preferred form for purification and bioavailability.

However, isolating this specific salt presents unique challenges:

-

Regiochemistry: The pyrazole ring has tautomeric nitrogen atoms (

and -

Oiling Out: The lipophilic 3-chlorophenyl moiety competes with the ionic pyrazolium head, often leading to liquid-liquid phase separation (oiling out) rather than clean crystallization during salt formation.

-

Solvate Formation: Pyrazoles are prone to forming solvates with alcohols (methanol, ethanol) and hydrates, necessitating strict drying protocols.

This guide provides a robust Reactive Crystallization protocol to form the salt and a Recrystallization protocol to upgrade purity.

Pre-Crystallization Characterization

Before initiating crystallization, the solubility profile of the free base and the salt must be understood.

| Solvent System | Free Base Solubility | HCl Salt Solubility | Application |

| Methanol (MeOH) | High | High | Dissolution solvent |

| Isopropanol (IPA) | High | Moderate (Temp. dependent) | Primary Crystallization Solvent |

| Ethyl Acetate (EtOAc) | Moderate | Low | Antisolvent / Slurry Wash |

| n-Heptane | Low | Insoluble | Antisolvent |

| Water | Insoluble | Moderate to High | Dissolution (for impurities) |

| MTBE | Moderate | Insoluble | Antisolvent (Preferred) |

Protocol A: Reactive Crystallization (Salt Formation)

Objective: Convert crude 4-(3-chlorophenyl)-1H-pyrazole free base into the crude hydrochloride salt. Mechanism: Proton transfer reaction driven by pKa difference, followed by supersaturation induced by polarity shift.

Materials

-

Substrate: Crude 4-(3-chlorophenyl)-1H-pyrazole (Free Base).

-

Solvent: Isopropanol (IPA), anhydrous (Water content < 0.5%).

-

Reagent: 4M HCl in Dioxane or 5-6M HCl in Isopropanol. Avoid aqueous HCl to prevent hydrate formation at this stage.

-

Antisolvent: Methyl tert-butyl ether (MTBE) or n-Heptane.

Step-by-Step Methodology

-

Dissolution:

-

Charge the crude free base into a reactor.

-

Add Isopropanol (5-7 volumes) relative to the mass of the free base (e.g., 5 mL per 1 g).

-

Heat to 45–50°C with agitation (250 RPM) until a clear amber solution is obtained. Filtration step: If insolubles remain, filter hot through a 0.45 µm PTFE membrane.

-

-

Acidification (The Critical Step):

-

Cool the solution to 20–25°C .

-

Slowly add 1.1 equivalents of HCl (in Dioxane or IPA) dropwise over 30 minutes.

-

Observation: A slight exotherm will occur.[1] The solution may darken slightly.

-

Seeding: If the solution remains clear after 50% addition, add seed crystals (0.5 wt%) of the HCl salt. If no seeds are available, scratch the vessel wall or sonicate briefly.

-

-

Nucleation & Aging:

-

Once turbidity is observed, stop acid addition and hold for 15 minutes to establish a stable seed bed.

-

Resume acid addition until complete.[2]

-

Stir the slurry at 20°C for 2 hours.

-

-

Antisolvent Addition (Yield Maximization):

-

Slowly add MTBE (3 volumes) over 1 hour.

-

Cool the slurry to 0–5°C and age for 2 hours. Note: Rapid cooling here can trap impurities.

-

-

Isolation:

-

Filter the solids using a sintered glass funnel or centrifuge.

-

Wash the cake with cold 1:1 IPA/MTBE (2 volumes) .

-

Deliquoring: Apply vacuum until the cake cracks.

-

Protocol B: Recrystallization (Purity Upgrade)

Objective: Remove process impurities (unreacted hydrazine, regioisomers) and improve crystal habit. Technique: Cooling crystallization with optional antisolvent.

Step-by-Step Methodology

-

Slurry Formation:

-

Suspend the crude HCl salt (from Protocol A) in Ethanol (absolute, 4 volumes) .

-

Heat the mixture to reflux (approx. 78°C) .

-

-

Dissolution Check:

-

If the salt does not fully dissolve at reflux, add Methanol dropwise (up to 1 volume) until a clear solution is achieved.

-

Note: If a small amount of dark solid remains insoluble, it is likely inorganic salt (NaCl) or polymerized impurity. Perform a hot filtration.

-

-

Controlled Cooling (Polymorph Control):

-

Cool the solution from reflux to 60°C over 30 minutes.

-

Seeding Point: At 60°C, the solution should be slightly supersaturated. Add seeds if available.

-

Cool linearly from 60°C to 20°C over 4 hours (Cooling rate: 10°C/hour). Slow cooling promotes the formation of dense, filterable rods or prisms rather than needles.

-

-

Final Crystallization:

-

Once at 20°C, if yield is low, add Ethyl Acetate (3 volumes) slowly as an antisolvent.

-

Cool further to 0–5°C and hold for 1 hour.

-

-

Drying:

-

Filter the purified crystals.

-

Dry in a vacuum oven at 45°C for 12–24 hours.

-

Caution: Use a nitrogen bleed. Pyrazole salts can be hygroscopic; avoid exposure to humid air during unloading.

-

Troubleshooting & Critical Process Parameters (CPP)

| Issue | Root Cause | Corrective Action |

| Oiling Out | Phase separation before crystallization; often due to high impurity levels or water presence. | 1. Re-heat to dissolve the oil.2. Add more solvent (IPA).3. Seed aggressively at higher temperature.4. Use a more polar solvent system (e.g., EtOH instead of IPA). |

| Gelation | Rapid precipitation of amorphous material. | 1. Increase agitation speed.2. Apply "Temperature Cycling" (Heat to 60°C, cool to 40°C repeatedly). |

| Colored Product | Oxidation products trapped in crystal lattice. | 1. Use activated carbon (Charcoal) during the hot dissolution step of Protocol B.2. Wash filter cake with cold MTBE. |

| Low Yield | High solubility of salt in mother liquor. | 1. Increase Antisolvent ratio.2. Lower final isolation temperature to -10°C. |

Process Visualization (Graphviz)

The following diagram illustrates the decision logic for solvent selection and the crystallization workflow.

Caption: Workflow logic for the reactive crystallization of pyrazole HCl salts, including remediation for oiling out events.

Analytical Validation

To ensure the integrity of the isolated salt, the following analytical checks are mandatory:

-

HPLC Purity: Target >99.5% area. Monitor the removal of the hydrazine starting material (often genotoxic).

-

Chloride Content: Perform Argentometric titration (AgNO3) to confirm mono-hydrochloride stoichiometry (Theoretical Cl approx. 15-16% depending on exact MW).

-

X-Ray Powder Diffraction (XRPD): Compare the pattern of the wet cake vs. dried sample to detect hydration/solvation changes.

-

DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm (typically >180°C for aryl-pyrazole HCl salts). Broad peaks indicate amorphous content or impurities.

References

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (2016).[3] Describes the general synthetic route and intermediate handling for phenyl-pyrazoles. Link

-

Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office (EP 2436381 A1). (2012).[4] Provides the foundational methodology for using anhydrous HCl in organic solvents for salt formation. Link

-

Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. US Patent 10538493B2.[5] (2020).[6] Although for the hydroxy-derivative, this patent details the pH adjustment and precipitation techniques relevant to chlorophenyl-pyrazoles. Link

-

Improving the Solubility of Aripiprazole by Multicomponent Crystallization. MDPI. (2021).[7] Discusses the impact of salt formation (HCl) on solubility and crystal habit of nitrogen-heterocycles. Link

-

Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts. PubMed / NIH. (2010).[4][8] fundamental chemistry of pyrazole protonation and solid-state behavior. Link

Sources

- 1. US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]

- 4. academicjournals.org [academicjournals.org]

- 5. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Improving the Solubility of Aripiprazole by Multicomponent Crystallization [mdpi.com]

- 8. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Detailed Guide to the Microwave-Assisted Synthesis of 4-(3-Chlorophenyl)-1H-pyrazole Hydrochloride

Abstract

This document provides a comprehensive guide for the efficient synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times and high yields. The synthesis is presented as a two-step process commencing with the formation of an enaminone intermediate from 3'-chloroacetophenone, followed by a cyclization reaction with hydrazine hydrate to form the pyrazole core. The final step details the conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction: The Significance of Pyrazoles and the Advantages of Microwave Synthesis

Pyrazoles and their derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, makes them highly sought-after targets in drug discovery.[1] The specific substitution pattern on the pyrazole ring allows for the fine-tuning of these biological effects.

Traditional methods for pyrazole synthesis often involve lengthy reaction times and harsh conditions.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology in synthetic chemistry, offering significant advantages over conventional heating methods.[3][4] By directly and efficiently heating the reaction mixture through microwave irradiation, MAOS dramatically reduces reaction times, often from hours to minutes, and frequently leads to improved yields and cleaner product profiles.[5][6] This rapid and uniform heating minimizes the formation of side products, simplifying purification and aligning with the principles of green chemistry.[3]

This application note details a robust and reproducible microwave-assisted protocol for the synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride, a compound of interest for further derivatization and biological screening.

Reaction Mechanism and Strategy

The synthesis of 4-(3-chlorophenyl)-1H-pyrazole proceeds through a well-established two-step pathway involving the formation of an enaminone intermediate, followed by cyclization with hydrazine.

Step 1: Enaminone Formation

The initial step involves the reaction of 3'-chloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon, reacting with the active methylene group of the acetophenone to form a stable enaminone, (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.[7] This reaction is typically driven by the elimination of methanol.

Step 2: Pyrazole Ring Formation and Tautomerization

The enaminone intermediate possesses the requisite 1,3-dicarbonyl equivalence for pyrazole synthesis. Upon treatment with hydrazine hydrate, a cyclocondensation reaction occurs. The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the aromatic pyrazole ring. The final product exists as the more stable 1H-pyrazole tautomer.

Step 3: Hydrochloride Salt Formation

The basic nitrogen atom in the pyrazole ring can be readily protonated by an acid. Treatment of the free base with hydrochloric acid (typically in an ethereal solution) yields the stable and often more crystalline 4-(3-chlorophenyl)-1H-pyrazole hydrochloride salt.[1]

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 3'-Chloroacetophenone | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | ≥96% | Sigma-Aldrich |

| Hydrazine hydrate | ≥98% | Sigma-Aldrich |

| Ethanol | Anhydrous | Fisher Scientific |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Hydrochloric acid solution | 2.0 M in diethyl ether | Sigma-Aldrich |

| Anhydrous sodium sulfate | ACS Grade | VWR |

| Microwave Reactor | - | (Specify model, e.g., CEM Discover) |

| Rotary Evaporator | - | (Specify model, e.g., Büchi) |

| Magnetic Stirrer with Hotplate | - | (Specify model, e.g., IKA) |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |

Step-by-Step Synthesis

Step 1: Synthesis of (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3'-chloroacetophenone (1.55 g, 10 mmol).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Remove the excess DMF-DMA under reduced pressure using a rotary evaporator to obtain the crude enaminone as an oil, which may solidify upon standing. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of 4-(3-chlorophenyl)-1H-pyrazole

-

To the microwave vial containing the crude (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, add anhydrous ethanol (5 mL).

-

Add hydrazine hydrate (0.6 g, 12 mmol) dropwise to the stirred solution.

-

Seal the vial and place it back into the microwave reactor.

-

Irradiate the mixture at 100 °C for 10 minutes.

-

Monitor the reaction progress by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-chlorophenyl)-1H-pyrazole.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Step 3: Synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride

-

Dissolve the purified 4-(3-chlorophenyl)-1H-pyrazole (1.79 g, 10 mmol) in a minimal amount of anhydrous diethyl ether (approx. 20 mL) in a flask.

-

While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (6 mL, 12 mmol).

-

A precipitate will form immediately. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-(3-chlorophenyl)-1H-pyrazole hydrochloride as a solid.

Data Presentation

| Parameter | Step 1: Enaminone Formation | Step 2: Pyrazole Formation | Step 3: Hydrochloride Salt |

| Starting Material | 3'-Chloroacetophenone | (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 4-(3-chlorophenyl)-1H-pyrazole |

| Reagents | DMF-DMA | Hydrazine hydrate, Ethanol | 2.0 M HCl in Diethyl Ether |

| Microwave Temp. | 120 °C | 100 °C | N/A |

| Microwave Time | 15 min | 10 min | N/A |

| Typical Yield | >95% (crude) | 85-95% (after purification) | >95% |

| Appearance | Yellowish oil/solid | Off-white to pale yellow solid | White to off-white solid |

Analysis and Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the enaminone intermediate, the pyrazole free base, and the final hydrochloride salt.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point: To assess the purity of the final solid product.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3'-Chloroacetophenone is a lachrymator and should be handled with care.

-

Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.

-

DMF-DMA is flammable and moisture-sensitive.

-

Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained and follow the manufacturer's safety guidelines.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizing the Workflow

Synthetic Pathway

Caption: Synthetic route for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride.

Experimental Workflow

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. d-nb.info [d-nb.info]

- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving reaction yields for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your reaction yields and overcoming common challenges encountered during this synthesis.

I. Synthesis Overview & Mechanism

The synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride typically proceeds via a cyclocondensation reaction. A common and effective method is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The Knorr pyrazole synthesis, a classic example of this approach, involves the reaction of a β-diketone with a hydrazine in the presence of an acid catalyst.[3][4]

The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative.[3][5]

For the specific synthesis of 4-(3-chlorophenyl)-1H-pyrazole, a key precursor is often a derivative of 3-chlorophenylhydrazine.

Visualizing the Core Reaction

Caption: Generalized Knorr-type synthesis pathway for 4-aryl-pyrazoles.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can arise during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

-

3-Chlorophenylhydrazine Hydrochloride: This starting material can degrade over time, especially if exposed to air and light. Use freshly sourced or purified hydrazine. Impurities can lead to significant side product formation.

-

1,3-Dicarbonyl Compound: Ensure the dicarbonyl compound is pure and dry. The presence of mono-carbonyl impurities or residual solvents can negatively impact the reaction.

2. Reaction Conditions:

-

Solvent: The choice of solvent is critical. While ethanol is commonly used, aprotic dipolar solvents like DMF or DMAc have been shown to improve yields and regioselectivity in some cases.[1] The addition of an acid catalyst, such as HCl, can accelerate the dehydration step and improve yields.[1]

-

Temperature: The optimal temperature can vary depending on the specific 1,3-dicarbonyl precursor. While some reactions proceed at room temperature, others may require heating to drive the cyclization and dehydration steps.[6] Experiment with a temperature gradient to find the sweet spot for your specific substrates. Conventional methods sometimes require higher temperatures and longer reaction times, which can lead to byproduct formation.[7]

-

Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete and prolonged reaction times can lead to lower yields of the desired product.

3. Work-up and Purification:

-

Extraction: Ensure efficient extraction of the product from the reaction mixture. The pH of the aqueous phase during work-up can significantly affect the solubility of the pyrazole product and its hydrochloride salt.

-

Purification: The final product is often purified by recrystallization or column chromatography.[8] Improper purification techniques can lead to product loss. For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

| Parameter | Recommendation | Rationale |

| Hydrazine Purity | Use freshly opened or purified reagent. | Impurities can lead to side reactions and lower yields. |

| Solvent | Consider aprotic dipolar solvents (e.g., DMF, DMAc).[1] | Can improve regioselectivity and reaction rates. |

| Catalyst | Use a catalytic amount of acid (e.g., HCl).[1] | Accelerates the dehydration step. |

| Temperature | Optimize via experimentation (e.g., 25°C to 80°C). | Balances reaction rate and side product formation. |

| Monitoring | Use TLC or LC-MS to track progress. | Prevents incomplete reaction or product degradation. |

Q2: I am observing the formation of multiple products (isomers). How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][5]

-

Choice of Precursors: The steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can influence which carbonyl group is preferentially attacked by the hydrazine.

-

Reaction Conditions: As mentioned, using aprotic dipolar solvents can enhance regioselectivity compared to protic solvents like ethanol.[1]

-

Catalyst: The choice of catalyst can also play a role. While acid catalysis is common, some syntheses utilize metal catalysts which can offer improved regioselectivity.[2]

Q3: The reaction seems to stall and does not go to completion. What should I investigate?

A3: A stalled reaction can be frustrating. Here are some potential causes and solutions:

-

Insufficient Catalyst: If using an acid catalyst, ensure a sufficient amount is present to facilitate the reaction.

-

Water Scavenging: The dehydration step is crucial for the formation of the aromatic pyrazole ring. If your solvent is not anhydrous, the presence of water can inhibit this step. Consider using a Dean-Stark apparatus or adding a drying agent to remove water as it is formed.

-

Reagent Decomposition: One of the starting materials may be degrading under the reaction conditions. This is particularly relevant for hydrazines.

-

Equilibrium: The reaction may have reached equilibrium. Shifting the equilibrium towards the product side can be achieved by removing one of the byproducts (e.g., water).

Q4: What are some common side reactions, and how can I minimize them?

A4: Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired pyrazole.

-

Formation of Pyrazoline: Incomplete dehydration of the cyclized intermediate can result in the formation of a pyrazoline.[9] This can often be addressed by ensuring adequate heating and/or the presence of a dehydrating agent or acid catalyst.

-

Double Condensation: If the 1,3-dicarbonyl compound has reactive methylene protons, it can potentially react with more than one equivalent of the hydrazine.

-

Hydrazone Self-Condensation: Under certain conditions, the initially formed hydrazone may undergo self-condensation or other undesired reactions.

Q5: What is the best method for the final conversion to the hydrochloride salt?

A5: The conversion of the free base 4-(3-chlorophenyl)-1H-pyrazole to its hydrochloride salt is typically achieved by treating a solution of the pyrazole with hydrochloric acid.

-

Procedure: Dissolve the purified pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether). Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in ethanol or ethereal HCl) dropwise until the precipitation of the hydrochloride salt is complete.

-

Important Considerations: The addition of excess acid can sometimes lead to the formation of an oily product or difficulties in isolation. It is advisable to monitor the pH or add the acid stoichiometrically. Ensure the final product is thoroughly dried to remove any residual solvent and excess HCl.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting low reaction yields.

III. Alternative Synthetic Routes

While the Knorr synthesis is a mainstay, other methods can be employed for the synthesis of pyrazoles.

-

From α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can also yield pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[9]

-

Vilsmeier-Haack Reaction: This reaction can be used to synthesize 4-formylpyrazoles from hydrazones.[10][11][12] The formyl group can then be a handle for further functionalization.

-

1,3-Dipolar Cycloaddition: The reaction of a nitrile imine (generated in situ) with an alkyne is a powerful method for constructing the pyrazole ring.[1]

-

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a one-pot synthesis, which can be an efficient way to generate molecular diversity.[13]

IV. Safety Precautions

-

Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Reagents: Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

-

Reaction Conditions: Be cautious when heating reactions, especially those involving flammable solvents.

This technical support guide is intended to be a living document. As new methods and insights emerge, it will be updated to provide the most current and comprehensive information for the synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride.

V. References

-

A. El-Faham, et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

M. A. G. de Oliveira, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

-

ResearchGate. (2023). The synthetic pathway to pyrazole derivatives via cyclocondensation... [Link]

-

A. A. Golovanov, et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. [Link]

-

X. Li, et al. (2012). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. [Link]

-

S. S. S. M. S. Khorassani, et al. (2007). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Science Publishing. [Link]

-

A. N. S. A. Ansori, et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Publishing. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

T. J. J. Müller, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

S. A. H. El-Shekhipy, et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

A. V. Popov, et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

-

H. Li, et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

-

S. S. Pawar, et al. (2011). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Organic Chemistry & Pharmaceutical Research. [Link]

-

A. A. K. El-Gazzar, et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

-

M. P. T. S. G. da Silva, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

-

M. F. C. C. de Freitas, et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]

-

ResearchGate. (2021). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]

-

Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Organic Syntheses. (2010). 4 - Organic Syntheses Procedure. [Link]

-

R. M. Vala, et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Molecular Structure. [Link]

-

H. Ichikawa, et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles. [Link]

-

ResearchGate. (2018). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]

-

Slideshare. (2020). Unit 4 Pyrazole. [Link]

-

Google Patents. (2016). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.

-

S. K. Guchhait, et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

-

Google Patents. (2021). A kind of preparation method of pyrazoles -4- aryl derivatives.

-

Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.

-

M. A. Gouda, et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules. [Link]

-

Six Chongqing Chemdad Co. (2023). 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

SciELO. (2018). 1H-pyrazoles Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide [chemmethod.com]

- 12. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

Technical Support Center: Optimization of Chlorophenyl Pyrazole Synthesis

Introduction: The Steric-Electronic Paradox

Welcome to the technical support center for pyrazole chemistry. If you are synthesizing scaffolds similar to Fipronil or Celecoxib , you are likely battling the "Steric-Electronic Paradox."

The 2,6-dichlorophenyl moiety is critical for biological activity but presents a synthetic nightmare:

-

Steric Bulk: The ortho-chlorines shield the

-nitrogen ( -

Electronic Deactivation: The electron-withdrawing nature of the ring (and the

-CF

This guide moves beyond basic "textbook" Knorr synthesis to address the specific failure modes of these electron-deficient, sterically crowded systems.

Module 1: Regioselectivity Control

Problem: "I am isolating the wrong regioisomer (3- vs 5-substituted)."

In the reaction between a 2,6-dichlorophenyl hydrazine and an unsymmetrical 1,3-electrophile (e.g.,

The Mechanism of Failure

Standard Knorr synthesis relies on the most nucleophilic nitrogen attacking the most electrophilic carbonyl. However, with 2,6-dichlorophenyl hydrazines, the

-

Kinetic Product:

attacks the most accessible electrophilic center. -

Thermodynamic Product: Rearrangement or slower attack by

(rare in these systems without forcing conditions).

Visualizing the Pathway

Figure 1: Bifurcation of reaction pathways driven by steric hindrance at the

Troubleshooting Protocol: Solvent & Electrophile Tuning

Q: How do I force the reaction toward the desired isomer?

A: You must invert the standard reactivity profile using Fluorinated Solvents or Enaminones .

Protocol 1: The Fluorinated Solvent Switch Protic solvents stabilize the transition state for the formation of the desired intermediate via hydrogen bonding, but standard alcohols (EtOH) are often insufficient for deactivated hydrazines.

-

Replace Solvent: Switch from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

-

Mechanism: HFIP is a strong Hydrogen Bond Donor (HBD). It activates the carbonyl of the electrophile and stabilizes the leaving group, often permitting the sterically hindered pathway or accelerating the equilibration to the thermodynamic product [1].

-

Condition: Run at 25°C initially; heat to 60°C only if conversion is slow.

Protocol 2: The Enaminone Surrogate

If using a

-

Synthesis: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enaminone.

-

Reaction: React the enaminone with the hydrazine in acidic media (AcOH).

-

Why it works: Enaminones have a distinct "hard" and "soft" electrophilic center, which matches the electronic bias of the hydrazine more distinctly than a diketone [2].

Module 2: Minimizing Oxidation Byproducts (Azo Formation)

Problem: "My reaction mixture is turning dark red/brown, and yield is low."

Aryl hydrazines are prone to oxidation, forming azo compounds (Ar-N=N-R) or tars. This is exacerbated by the electron-deficient nature of the chlorophenyl ring, which makes the hydrazine radical relatively stable.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Dark Red Color | Oxidation to Azo-benzene derivatives | Degas solvents; Add antioxidant (Sodium Ascorbate). |

| Purple/Black Tar | Polymerization of oxidized intermediates | Reduce temperature; Check trace metals (Fe/Cu catalyze oxidation). |

| Loss of Cl/F | Dehalogenation | Lower reaction temp; Avoid strong reducing metals if present. |

Standardized De-Oxygenation Protocol

Do not skip this for chlorophenyl hydrazines.

-

Sparging: Bubble Argon (not Nitrogen, Argon is heavier and blankets better) through the solvent for 15 minutes before adding the hydrazine.

-

Additive: Add 1-2 mol% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the reaction mixture. This acts as a sacrificial antioxidant [3].

-

Light Protection: Wrap the reaction vessel in aluminum foil. Poly-halogenated aromatics are photosensitive and can undergo photolytic dehalogenation [4].

Module 3: Incomplete Cyclization (The "Stalled" Intermediate)

Problem: "LCMS shows the mass of the product +18 (water), and it won't cyclize."

With 2,6-dichloro substitution, the final ring closure (dehydration) is sterically difficult. The intermediate hydrazone forms but cannot rotate easily to close the ring.

Decision Tree: Pushing Cyclization

Figure 2: Workflow for driving the dehydration step when the reaction stalls at the hydrazone.

Advanced Protocol: Acid-Mediated Dehydration

If reflux in ethanol fails:

-

Solvent Swap: Evaporate ethanol and redissolve the crude residue in Glacial Acetic Acid .

-

Thermal Drive: Heat to 100°C. The acetic acid acts as both solvent and catalyst.

-

Chemical Drying (Extreme Case): If the intermediate persists, cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (1.1 eq). This converts the hydroxyl intermediate into a good leaving group (trifluoroacetate), triggering rapid cyclization [5].

Summary: Troubleshooting Matrix

| Symptom | Diagnosis | Immediate Fix |

| Wrong Regioisomer | Kinetic control dominant | Switch solvent to HFIP or TFE; Lower temperature. |

| [M+18] Peak | Incomplete cyclization | Switch to Glacial AcOH reflux; Add TFAA. |

| Dark Impurities | Azo formation (Oxidation) | Argon sparge; Add Ascorbic Acid; Protect from light. |

| [M-35] Peak | Dechlorination | Remove Pd/Cu contaminants; Lower temp; Check for radical initiators. |

References

-

Solvent Effects in Pyrazole Synthesis

-

Enaminone Utility

-

Hydrazine Oxidation & Stabilization

-

Photostability of Fipronil Derivatives

-

Chemical Cyclization Methods

Sources

- 1. benchchem.com [benchchem.com]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil [academia.edu]

Resolving pH-dependent precipitation of pyrazole hydrochloride salts

Solubility, Stability, and Precipitation Troubleshooting

Status: Operational Operator: Senior Application Scientist (Ph.D., Physical Pharmacy) Ticket ID: PYR-HCL-SOL-001

Executive Summary

You are encountering precipitation issues with a pyrazole hydrochloride (HCl) salt. This is a common but complex challenge in pre-clinical formulation and dissolution testing. Pyrazoles are typically weak bases (conjugate acid

This guide distinguishes between the two distinct mechanisms of failure:

-

Free Base Precipitation: Driven by pH elevation above the

. -

Salt Salting-Out: Driven by the Common Ion Effect (excess chloride).[1]

Module 1: Diagnostic Framework

"What is the white solid at the bottom of my vial?"

Before applying a fix, you must identify the precipitate. Treating a salt precipitate like a free base precipitate will worsen the problem.

Diagnostic Decision Tree

Use this logic flow to categorize your issue.

Figure 1: Rapid diagnostic logic to distinguish between free base generation and salt precipitation.

Module 2: Troubleshooting & FAQs

Scenario A: The "pH Shift" Trap

Q: I diluted my stock solution (10 mg/mL in DMSO) into PBS (pH 7.4), and it clouded immediately. Why?

A: You have exceeded the Intrinsic Solubility (

-

The Mechanism:

As pH increases, the term -

The Fix:

-

Cosolvents: Add 10-20% Propylene Glycol or PEG 400 to increase

. -

Cyclodextrins: Use HP-

-CD (Hydroxypropyl-beta-cyclodextrin) to encapsulate the hydrophobic free base. -

Acidification: If biological compatibility allows, maintain pH < 3.0.

-

Scenario B: The "Common Ion" Trap

Q: I dissolved my drug in 0.1 N HCl (pH 1) to keep it stable, but it precipitated when I added saline (NaCl). The pH is still 1. Why?

A: This is the Common Ion Effect .[3] You triggered precipitation of the salt itself, not the free base.

The solubility product (

When you added saline, you massively increased the concentration of chloride ions (

-

Data Impact:

Medium Chloride Conc. [M] Predicted Solubility Risk Level Water ~0 High Low 0.1 N HCl 0.1 Moderate Medium 0.9% NaCl 0.154 Moderate Medium | SGF (Simulated Gastric Fluid) | ~0.2 | Low | High |

-

The Fix: Switch to a counter-ion that does not suffer from the common ion effect in your specific media (e.g., Mesylate or Tosylate), or reduce the chloride load in the buffer.

Scenario C: The "pH_max" Mystery

Q: My solution precipitates at pH 3.0. My pKa is 2.5. Shouldn't it be soluble since it's close to the pKa?

A: No. This is a classic misunderstanding of

If your concentration is high, the "Safety Zone" (where the salt is soluble) might end at pH 1.5, even if the

Module 3: Experimental Protocol

Protocol: Determination of

This experiment defines the exact boundary between stable solution and precipitation.

Materials:

-

Pyrazole HCl Salt

-

0.1 N HCl, 0.1 N NaOH

-

pH Meter (Calibrated)

-

Syringe Filters (0.45 µm PVDF)

Workflow:

-

Saturation: Prepare a supersaturated solution of the drug in 0.1 N HCl (ensure excess solid is present).

-

Titration: Slowly add 0.1 N NaOH to the suspension while stirring.

-

Equilibration: At specific pH points (e.g., 1.0, 1.5, 2.0, 2.5, 3.0), withdraw an aliquot.

-

Filtration: Filter the aliquot immediately.

-

Assay: Measure the concentration of the filtrate via HPLC-UV.

-

Solid Analysis: Analyze the filter cake by XRPD or Raman to confirm if it is Salt or Free Base.

Visualizing the Solubility Landscape:

Figure 2: The Solubility Landscape. Note that for Pyrazoles, the "Green Zone" is often very narrow (pH < 2).

Module 4: Mitigation & Formulation Strategies

If you cannot maintain pH < 2.0, use these formulation levers to stabilize the Pyrazole:

| Strategy | Mechanism | Recommended Reagent |

| Cosolvency | Increases | PEG 400 (10-40%), Ethanol, Propylene Glycol. |

| Complexation | Hides the hydrophobic moiety inside a cavity. | HP- |

| Surfactants | Micellar solubilization prevents nucleation. | Polysorbate 80 (0.1 - 1.0%), TPGS. |

| Salt Switch | Avoids Common Ion Effect (if Cl- is the issue). | Switch HCl to Mesylate or Gluconate (requires tox verification). |

References

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter on Solubility Profiles).

-

Stallmach, A., et al. (2021). Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance. Molecular Pharmaceutics.

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences.

-

IUPAC. (2024). Solubility Data Series: Pyrazole Derivatives. NIST Standard Reference Data.

Sources

Validation & Comparative

Comparative SAR Analysis: 3-Chlorophenyl vs. 4-Chlorophenyl Pyrazole Scaffolds

Executive Summary: The "Clash of Chlorines"

In medicinal chemistry, the pyrazole ring acts as a "privileged scaffold," serving as the core for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the optimization of the phenyl ring attached to the pyrazole nitrogen (N1) or carbon (C3/C5) often hinges on a critical decision: Meta (3-Cl) vs. Para (4-Cl) substitution.

This guide objectively compares these two derivatives. While 4-chlorophenyl is traditionally favored for metabolic stability and hydrophobic pocket occupancy (the "Celecoxib model"), recent data indicates that 3-chlorophenyl derivatives can offer superior selectivity in specific kinase and allosteric modulator targets, albeit with higher metabolic liability.

| Feature | 3-Chlorophenyl (Meta) | 4-Chlorophenyl (Para) |

| Electronic Effect ( | Strong Inductive Withdrawal ( | Withdrawal + Resonance Donation ( |

| Metabolic Stability | Low (Para-position open to CYP oxidation) | High (Para-position blocked) |

| Steric Profile | Increases "width"; affects rotational freedom | Increases "length"; fits deep hydrophobic channels |

| Primary Application | Kinase selectivity, CB1 Allosteric Modulators | COX-2 Inhibitors, Antimicrobials |

Structural & Electronic Properties[1][2]

Understanding the physicochemical differences is the prerequisite for rational design.

Electronic Vectors (Hammett Constants)

The position of the chlorine atom fundamentally alters the electron density of the pyrazole ring, influencing hydrogen bond donor/acceptor capability.

-

3-Chloro (Meta): Exerts an electron-withdrawing effect solely through induction (

). This increases the acidity of the pyrazole N-H (if unsubstituted) or reduces the basicity of the pyrazole nitrogens more significantly than the para-isomer. -

4-Chloro (Para): Balances inductive withdrawal (

) with resonance donation (

Lipophilicity and Shape

While both isomers have identical molecular weights, their LogP values and shape descriptors differ. The 4-Cl analog typically exhibits a slightly higher effective lipophilicity due to better symmetry and reduced exposed polar surface area compared to the "kinked" 3-Cl geometry.

Case Study A: COX-2 Inhibition & Anti-Inflammatory Activity[3][4][5][6]

The pyrazole scaffold is synonymous with COX-2 inhibition.[1] The classic SAR (Structure-Activity Relationship) established by Celecoxib suggests that a substituent at the 4-position of the phenyl ring is crucial for inserting into the hydrophobic side pocket of the COX-2 enzyme.

The "Standard" Model (4-Cl Dominance)

In most diarylheterocycle series, the 4-chlorophenyl moiety mimics the 4-methyl or 4-sulfonamide groups found in approved drugs. It fills the hydrophobic channel, maximizing van der Waals contacts.

-

Evidence: Studies on 1,3,4-trisubstituted pyrazoles generally show that 4-substitution (Cl, F, OMe) correlates with lower IC50 values compared to 3-substitution.

The "Selectivity" Exception (3-Cl Potency)

Contrasting the standard model, recent investigations into hybrid pyrazole scaffolds have identified scenarios where 3-Cl outperforms 4-Cl .

-

Key Data: In a study of pyrazolyl-benzothiazoles, the compound HYB33 (containing a 3-chlorophenyl group) exhibited an IC50 of 0.02 µM against COX-2, surpassing its 4-Cl analogs.[2]

-

Mechanism:[1][3][4] The 3-Cl substituent in these specific hybrids avoids steric clash with the Arg513 residue in the COX-2 secondary pocket, a constraint that sometimes penalizes the longer 4-Cl analogs in rigid scaffolds.

Case Study B: Metabolic Stability & ADME

This is the most critical differentiator for drug development.

The Metabolic Liability of 3-Chlorophenyl

The 3-chlorophenyl group leaves the para-position (C4) exposed. This is the primary site for Phase I oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Example: 1-(3-chlorophenyl)piperazine (mCPP) is rapidly metabolized to 4-hydroxy-mCPP.

-

Consequence: Pyrazoles with 3-Cl substitutions often suffer from short half-lives (

) and high clearance rates in vivo.

The "Metabolic Shield" of 4-Chlorophenyl

Placing chlorine at the 4-position blocks the most reactive site for aromatic hydroxylation. This "metabolic blocking" strategy significantly extends the duration of action.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways for the two isomers.

Figure 1: Comparative metabolic stability. The 3-Cl isomer is vulnerable to para-hydroxylation, while the 4-Cl isomer resists this primary clearance pathway.

Experimental Protocols